Fmoc-Cys-NH

Description

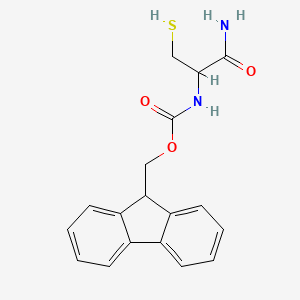

Fmoc-Cys-NH (N-α-Fmoc-L-cysteinamide) is a cysteine derivative protected at the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and modified as an amide at the carboxyl terminus. Its structure enables its use in solid-phase peptide synthesis (SPPS), where the Fmoc group is selectively removed under basic conditions (e.g., piperidine) while preserving acid-labile side-chain protections. The compound’s key features include:

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(1-amino-1-oxo-3-sulfanylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c19-17(21)16(10-24)20-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQILYKUOWQTEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cys-NH typically involves the protection of the cysteine thiol group and the amino group. The Fmoc group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction is usually carried out in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), which does not disturb the acid-labile linker between the peptide and the resin .

Chemical Reactions Analysis

Oxidation Reactions

The thiol group of Fmoc-Cys-NH undergoes oxidation to form disulfide bonds, which stabilize tertiary structures in peptides. This reaction is typically mediated by air oxidation or chemical agents like iodine or dimethyl sulfoxide (DMSO). Controlled oxidation ensures regioselective disulfide bridge formation, particularly in multi-cysteine peptides .

Deprotection Reactions

-

Racemization : Excessive base exposure during Fmoc removal increases the risk of cysteine racemization, altering peptide stereochemistry .

-

Side-chain reactivity : The thiol group requires protection (e.g., Trt, Thp, or Dpm) to prevent undesired oxidation or alkylation during synthesis .

Racemization During Coupling

Racemization of this compound is a major concern during activation and coupling steps. Phosphonium/uronium reagents (e.g., HCTU) with strong bases like DIEA exacerbate racemization, while weaker bases (e.g., TMP) mitigate it .

Racemization Rates Under Different Coupling Conditions

| Reagent | Base | Solvent | Racemization (%) |

|---|---|---|---|

| HCTU/6-Cl-HOBt | DIEA | DMF | 8.0 |

| HCTU/6-Cl-HOBt | TMP | DMF | 1.3 |

| HCTU/6-Cl-HOBt | TMP | DCM/DMF (1:1) | 0.6 |

| DIC/HOBt | — | DMF | 0.1 |

Data from synthesis of H–Gly–Cys–Phe–NH₂ model peptide .

Comparative Analysis of Protecting Groups

The choice of sulfur-protecting group significantly impacts racemization and synthesis efficiency:

Racemization with Different S-Protecting Groups

| Protecting Group | Racemization (%) (Conventional SPPS) | Racemization (%) (MW-SPPS, 80°C) |

|---|---|---|

| Trt | 8.0 | 26.6 |

| MBom | 0.4 | 1.3 |

| Dpm | 1.2 | 4.5 |

MBom (4-methoxybenzyloxymethyl) and Dpm (4,4′-dimethoxydiphenylmethyl) groups exhibit superior racemization suppression under high-temperature SPPS .

Cleavage and Side Reactions

Final cleavage from resin using TFA releases the peptide but can induce side reactions:

Scientific Research Applications

Chemistry

Fmoc-Cys-NH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the assembly of complex peptide sequences .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based drugs and therapeutic agents .

Medicine

This compound is used in the synthesis of peptide-based pharmaceuticals, including hormone analogs and antimicrobial peptides. It is also utilized in the development of targeted drug delivery systems .

Industry

In the industrial sector, this compound is used in the large-scale production of synthetic peptides for research and therapeutic purposes. It is also employed in the development of diagnostic assays and biosensors .

Mechanism of Action

The mechanism of action of Fmoc-Cys-NH involves the protection of the amino group of cysteine with the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the free amine to participate in peptide bond formation . The thiol group of cysteine can form disulfide bonds, which are crucial for the structural stability of peptides and proteins .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Cysteine Derivatives

2.1 Structural and Functional Differences

Fmoc-Cys-NH is compared to analogs with varying side-chain protections or terminal modifications (see Table 1 ):

Table 1 : Structural and functional comparison of this compound with related cysteine derivatives.

2.2 Reactivity and Stability

- This compound : The amide terminus avoids racemization during coupling, but the free thiol (post-Fmoc removal) requires inert atmospheres to prevent oxidation .

- Fmoc-Cys(Acm)-OH : Acm stabilizes the thiol during synthesis but requires harsh conditions (iodine/MeOH) for removal, which may limit compatibility with sensitive residues .

- Fmoc-Cys(Trt)-OH: Trt offers mild deprotection (20% TFA), making it ideal for SPPS.

- Fmoc-Cys(Mmt)-OH : Mmt’s extreme acid sensitivity (1% TFA) enables orthogonal deprotection but necessitates strict storage at -20°C to prevent degradation .

2.4 Cost and Availability

- Fmoc-Cys(Acm)-OH : Priced at ¥8,770/5g ().

- Fmoc-Cys(Mmt)-OH : Significantly costlier (¥39,600/5g) due to complex protection/deprotection workflows .

- This compound : Pricing data unavailable but likely comparable to mid-range derivatives.

Key Research Findings

- Orthogonal Deprotection : Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mmt)-OH enable sequential thiol deprotection in multi-cysteine peptides, critical for disulfide bond formation .

- Thiol Compatibility : Fmoc-Cys(Acm)-OH is preferred in oxidative folding buffers, while this compound’s free thiol requires reducing agents (e.g., TCEP) to prevent dimerization .

- Synthetic Flexibility : Fmoc-Cys(4-MeO-Bzl)-OH is used in Boc-SPPS due to its compatibility with HF cleavage .

Biological Activity

Fmoc-Cys-NH , or Fmoc-protected cysteine amide, is a derivative of the amino acid cysteine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminal. This compound plays a significant role in various biological processes, particularly in protein synthesis and function, due to the unique properties of cysteine.

Chemical Structure and Properties

This compound features a thiol group that allows for the formation of disulfide bonds, which are crucial for stabilizing protein structures. The Fmoc group serves as a protective moiety that facilitates selective reactions during peptide synthesis, especially in solid-phase peptide synthesis (SPPS) . The chemical structure can be summarized as follows:

- Chemical Formula : C₁₃H₁₃N₃O₂S

- Molecular Weight : 273.32 g/mol

Biological Activity

The biological activity of this compound primarily arises from its involvement in:

- Protein Synthesis : Cysteine residues are essential for the formation of disulfide bridges in proteins, which contribute to their tertiary and quaternary structures.

- Enzyme Functionality : Cysteine acts as a nucleophile in enzyme catalysis and is involved in redox reactions within biological systems.

- Cell Signaling : The thiol group of cysteine can participate in post-translational modifications, influencing cellular signaling pathways .

Applications in Research

This compound is widely used in biochemical and pharmaceutical research. Its applications include:

- Peptide Synthesis : It is utilized in SPPS to create peptides with specific sequences and functionalities. The Fmoc protection allows for the sequential addition of amino acids without unwanted side reactions .

- Drug Development : Research has indicated that compounds containing cysteine derivatives can exhibit enhanced biological activity and reduced toxicity profiles compared to their unmodified counterparts .

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

-

Peptide Stability Studies :

- A comparative study on different protecting groups for cysteine showed that this compound exhibited lower racemization rates during peptide synthesis compared to other derivatives like S-Trt and S-Dpm .

- Kinetic studies demonstrated that the deprotection of this compound under various conditions yielded high purity peptides suitable for further biological evaluation .

- Enzyme Activity Enhancement :

- Toxicity Assessments :

Comparative Data Table

| Property | This compound | Other Cysteine Derivatives |

|---|---|---|

| Molecular Weight | 273.32 g/mol | Varies |

| Racemization Rate | 0.74% | Up to 6.8% (other derivatives) |

| Stability under SPPS | High | Variable |

| Cytotoxicity | Low | Higher in some cases |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-Cys-NH, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group .

- Coupling : Activate the amino acid with HBTU/HOBt or COMU in DMF, with a molar ratio of 1:3 (peptide:reagent) for optimal efficiency .

- Oxidative Handling : Protect cysteine thiols with trityl or Acm groups to prevent disulfide formation during synthesis .

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) is recommended for isolating high-purity products .

Q. Which analytical techniques are critical for characterizing this compound, and how are conflicting data resolved?

- Methodological Answer :

- Primary Techniques :

- NMR : Look for Fmoc aromatic protons (δ 7.2–7.8 ppm) and cysteine β-protons (δ 2.5–3.5 ppm) .

- HPLC : Use retention time reproducibility (±0.2 min) and peak symmetry to assess purity .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]<sup>+</sup> for C20H20N2O3S: 367.12) .

- Contradiction Resolution : If NMR and MS data conflict (e.g., unexpected peaks), repeat synthesis with rigorous exclusion of moisture/oxygen or re-analyze using MALDI-TOF for higher sensitivity .

Advanced Research Questions

Q. How does this compound stability vary under different pH and temperature conditions, and what are the implications for long-term storage?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies:

- pH 2–9 : Monitor thiol oxidation via Ellman’s assay (absorbance at 412 nm) .

- Temperature (4°C–40°C) : Use HPLC to track decomposition products over 30 days .

- Key Findings :

| Condition | Half-Life (Days) | Major Degradation Pathway |

|---|---|---|

| pH 7.4, 25°C | 7–10 | Disulfide formation |

| pH 5, 4°C | >30 | Minimal degradation |

| pH 9, 37°C | 2–3 | Thiol oxidation |

- Storage Recommendation : Lyophilize and store at -20°C under argon, with 1 mM TCEP to reduce disulfide bonds .

Q. What experimental strategies mitigate disulfide scrambling when incorporating this compound into multi-cysteine peptides?

- Methodological Answer :

- Orthogonal Protection : Use trityl (Trt) for one cysteine and Acm for another, enabling selective deprotection (Trt: TFA cleavage; Acm: I2 oxidation) .

- Oxidative Folding : Refold peptides in redox buffers (e.g., 0.1 M Tris-HCl, 1 mM GSH/GSSG, pH 8.0) and monitor via circular dichroism (CD) for correct disulfide pairing .

- Troubleshooting : If scrambling occurs, employ LC-MS/MS to identify mispaired disulfides and adjust folding conditions (e.g., lower pH or temperature gradients) .

Q. How can researchers design robust assays to quantify this compound reactivity in complex biological matrices?

- Methodological Answer :

- Labeling Strategies : Use maleimide-based probes (e.g., PEG-maleimide) to tag free thiols, followed by fluorescence quantification (λex/λem = 488/520 nm) .

- Matrix Effects : Spike this compound into serum or cell lysates, then extract using C18 solid-phase extraction (SPE) to reduce background noise .

- Validation : Compare recovery rates (>90%) across triplicate samples and validate via standard addition curves .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound-based peptide folding studies?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish folding intermediates based on HPLC retention times and CD spectra .

- Error Source Identification : Use Grubbs’ test to detect outliers in replicate experiments (α = 0.05) and recalibrate instruments if systematic errors dominate .

- Meta-Analysis : Aggregate data from 5+ independent studies to identify consensus folding pathways, accounting for batch-to-batch variability in cysteine derivatives .

Tables for Reference

Table 1 : Common Protecting Groups for Cysteine in Fmoc Chemistry

| Protecting Group | Cleavage Condition | Stability in SPPS | Application |

|---|---|---|---|

| Trityl (Trt) | TFA (0.5–1 h) | High | Disulfide pairing in acidic conditions |

| Acm | I2 (methanol/H2O) | Moderate | Oxidative folding in neutral buffers |

| t-Bu | TFA (2–4 h) | Low | Temporary protection during synthesis |

Table 2 : Optimal HPLC Conditions for this compound Analysis

| Column | Mobile Phase | Gradient (ACN%) | Flow Rate | Detection |

|---|---|---|---|---|

| C18 (5 µm) | 0.1% TFA in H2O | 20→60% over 20 min | 1 mL/min | UV 220 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.